molecular formula C24H22N6O2 B11419259 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B11419259
M. Wt: 426.5 g/mol
InChI Key: ZRFZGGVQJCFGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and is further substituted with a pyridine ring and a dimethoxyphenyl group. Such structural features make it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

    Fusion with Quinazoline Ring: The triazole ring is then fused with a quinazoline ring through a series of reactions, often involving nucleophilic substitution and cyclization.

    Introduction of Substituents: The pyridine ring and the dimethoxyphenyl group are introduced through further substitution reactions, often using reagents like pyridine and dimethoxybenzene derivatives.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be compared with other similar compounds, such as:

    Triazoloquinazolines: These compounds share the triazoloquinazoline core structure but differ in their substituents, leading to variations in their properties and applications.

    Pyridine Derivatives: Compounds with a pyridine ring and similar substituents may exhibit comparable biological activities and chemical reactivity.

    Dimethoxyphenyl Compounds: These compounds contain the dimethoxyphenyl group and may have similar chemical properties and reactivity.

Properties

Molecular Formula

C24H22N6O2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C24H22N6O2/c1-31-20-10-9-16(14-21(20)32-2)11-13-26-24-27-19-8-4-3-7-18(19)23-28-22(29-30(23)24)17-6-5-12-25-15-17/h3-10,12,14-15H,11,13H2,1-2H3,(H,26,27)

InChI Key

ZRFZGGVQJCFGSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.